2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxole moiety, a phenethyl group, and a tetrahydrobenzo[d]thiazole moiety . Thiazole rings, which are present in this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antibacterial and Antifungal Applications
Design, Synthesis, and Antibacterial Activity : Novel analogs involving benzothiazole derivatives have been designed and synthesized, demonstrating promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antimicrobial agents (Palkar et al., 2017).
Anticancer and Anti-inflammatory Agents
Novel Benzodifuranyl Derivatives : Research on benzodifuranyl and thiazolopyrimidines derived from natural products visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds were evaluated for their inhibitory activity on COX enzymes, revealing potential as COX-2 selective inhibitors with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antioxidative and Antiproliferative Activity
Evaluation of Benzimidazole/Benzothiazole-2-Carboxamides : A range of benzimidazole/benzothiazole-2-carboxamides was synthesized and evaluated for their antioxidative and antiproliferative activities. Some derivatives exhibited significant antioxidative potential along with promising antiproliferative activity against human cancer cell lines, suggesting their potential in cancer treatment and antioxidant applications (Cindrić et al., 2019).
Histone Deacetylase Inhibitors
HDAC Inhibitor Development : Investigation into oxazole- and thiazole-based hydroxamic acids as histone deacetylase (HDAC) inhibitors demonstrated that these compounds possess good cytotoxicity against various cancer cell lines and show comparable inhibition of HDACs. This indicates their potential utility in treating diseases related to HDAC dysfunction, such as certain cancers (Anh et al., 2020).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been found that all synthesized molecules have potent inhibitory activities against cox enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Result of Action
It has been found that the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed ic90 of 705 μM and IC50 of 232 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-22(16-9-10-18-19(13-16)31-14-30-18)27-24-26-21-17(7-4-8-20(21)32-24)23(29)25-12-11-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17H,4,7-8,11-12,14H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVCMGGZTINPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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